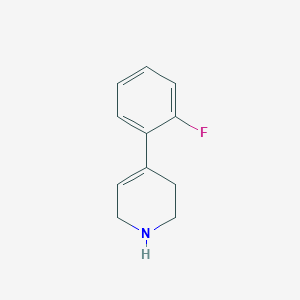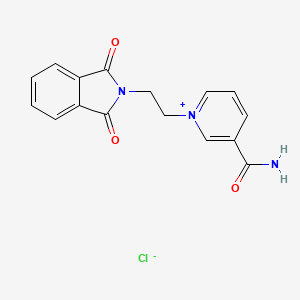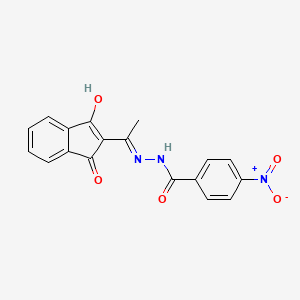
(S)-1-Diethoxyphosphoryl-2-methylaziridine
説明
(S)-1-Diethoxyphosphoryl-2-methylaziridine, commonly known as Sarin, is a highly toxic nerve agent that was first synthesized in 1938 in Germany. It is classified as a chemical weapon, and its use is prohibited under international law. Sarin is a clear, colorless, and odorless liquid that can be easily absorbed through the skin, eyes, and respiratory system. It is a potent inhibitor of the enzyme acetylcholinesterase, which leads to the accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system and ultimately leading to death.
科学的研究の応用
Polymer Synthesis
One application involves the synthesis of polymers through the ring-opening polymerization of aziridines. Bakkali-Hassani et al. (2018) explored commercial aminoalcohols as initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This method allows direct access to metal-free α-hydroxy-ω-amino and α,α′-bis-hydroxy-ω-amino telechelics based on polyaziridine, demonstrating excellent control over molar masses and narrow dispersities (Bakkali-Hassani et al., 2018).
Corrosion Inhibition
In the context of corrosion inhibition, Gupta et al. (2017) investigated the effect of α-aminophosphonates on mild steel corrosion in hydrochloric acid. The study highlighted that these compounds exhibit significant inhibition performance, acting as mixed-type inhibitors and demonstrating high efficiency at low concentrations. This research offers valuable insights into developing new corrosion inhibitors for industrial applications (Gupta et al., 2017).
EPR Detection Enhancement
Dambrova et al. (2000) focused on improving the EPR detection of DEPMPO-superoxide radicals by employing liquid nitrogen freezing. This approach significantly extends the half-life of DEPMPO-superoxide radicals at -196 degrees Celsius, facilitating the study of superoxide radicals in biological systems with enhanced stability and reliability (Dambrova et al., 2000).
Flame Retardancy in Polymers
Liu et al. (2009) prepared novel phosphorus-containing Mannich-type bases as curing agents for epoxy resin, aiming to enhance flame retardancy. Incorporating phosphorus into the epoxy polymer's backbone increased the glass transition temperature and improved the thermal stability and flame retardancy of the resulting epoxy thermosets. This method represents a promising approach to developing flame-retardant epoxy systems (Liu et al., 2009).
Antiviral Applications
Li et al. (2017) synthesized nucleobase derivatives with diethoxyphosphoryl scaffolds, showing appreciable anti-tobacco mosaic virus (TMV) activity. This research highlights the potential of simple diethoxyphosphoryl-containing structures as antiviral agents, offering a new avenue for the development of agricultural antiviral compounds (Li et al., 2017).
特性
IUPAC Name |
(2S)-1-diethoxyphosphoryl-2-methylaziridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO3P/c1-4-10-12(9,11-5-2)8-6-7(8)3/h7H,4-6H2,1-3H3/t7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIVQDIJUPTQTI-JAMMHHFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N1CC1C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(N1C[C@@H]1C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580951.png)


![3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B2580954.png)


![N-[(5-Tert-butyl-2-methylfuran-3-yl)methyl]-2-chloro-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2580958.png)


![3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2580967.png)



